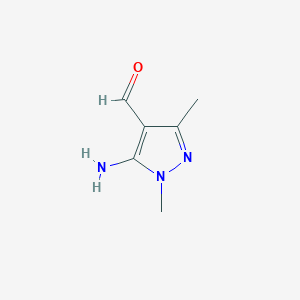
Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate is a compound that is part of the quinolone family . Quinolones are a privileged scaffold in medicinal chemistry and have been reported to harbor vast therapeutic potential . They are used in a variety of drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .
Synthesis Analysis
The synthesis of Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate involves multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . These reactions are advantageous due to their intrinsic atom efficiency, synthetic potential, reliable performance, convergent nature, and creation of molecular diversity . The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .Molecular Structure Analysis
The molecular structure of Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate was deduced by 1H and 13C NMR spectroscopy . This technique allows for the identification of the compound’s structure based on the magnetic properties of its atoms.Chemical Reactions Analysis
The compound undergoes a Smiles rearrangement, a type of pericyclic reaction, during its synthesis . It also participates in an Ugi-type multicomponent condensation . Alkaline hydrolysis of the ethyl ester of the compound is accompanied by decarboxylation with loss of two molecules of CO2 .科学的研究の応用
Catalytic Synthesis
Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate has been synthesized through efficient and clean methods. For instance, the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a halogen-free and reusable Brønsted acidic ionic liquid catalyst facilitates the one-pot synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This method is noted for its simplicity, high yield, and short reaction time, with the additional advantage of the catalyst being recyclable without significant loss in activity (Khaligh, 2014).
Reactivity and Derivative Synthesis
Research into the reactivity of ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate derivatives has led to the development of various synthetic methods. These methods have enabled the preparation of novel quinolone and tetrahydro-4-oxoquinoline compounds with potential applications in drug discovery. Different reagents have been explored to modify the compound, resulting in the synthesis of new and unexpected dihydroquinoline derivatives with unique properties (Guillou et al., 1998).
Spectroscopic Characterization and Reactivity Studies
Detailed spectroscopic characterization and reactivity studies using density functional theory (DFT) and molecular dynamics (MD) simulations have provided insights into the fundamental reactive properties of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives. These studies offer a comprehensive understanding of the molecule's behavior, including its sensitivity towards autoxidation mechanisms and stability in aqueous environments, which are crucial for its potential application in medicinal chemistry and material science (Ranjith et al., 2017).
Antibacterial Activities
The antibacterial properties of quinoline derivatives, including ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate, have been explored, revealing moderate activity against both Gram-positive and Gram-negative bacteria. This research contributes to the ongoing search for new antibacterial agents, highlighting the potential of quinoline derivatives in addressing antibiotic resistance (Krishnakumar et al., 2012).
作用機序
将来の方向性
The development of Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate and similar compounds could lead to the preparation of new biologically active structures containing peptidic or pseudo-peptidic with quinolin-2 (1H)-one scaffolds . This could potentially open up new avenues in medicinal chemistry and drug development .
特性
IUPAC Name |
ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-17-12(16)13(2)8-9-6-4-5-7-10(9)14-11(13)15/h4-7H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSVXVJUZBUDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2565124.png)
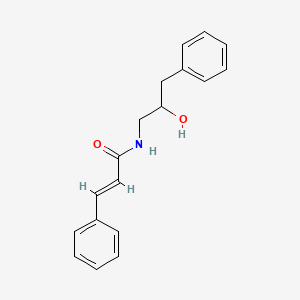
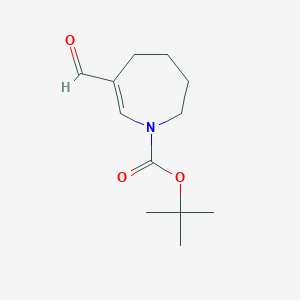

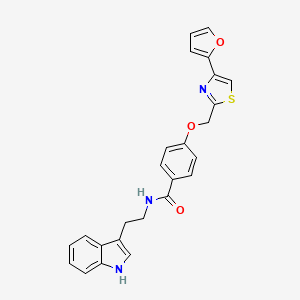
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)
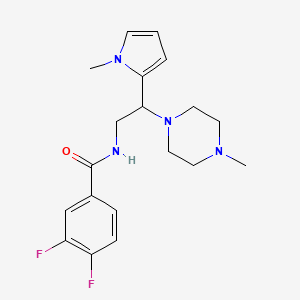
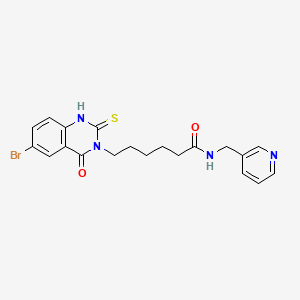
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)
![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2565141.png)
![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)
